molecular formula C18H27N3O3S2 B319270 N-(3-methylbutanoyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea

N-(3-methylbutanoyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea

Cat. No.: B319270
M. Wt: 397.6 g/mol
InChI Key: FYGCBVJPVMUFJA-UHFFFAOYSA-N
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Description

N-(3-methylbutanoyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a sulfonyl group, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylbutanoyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylbutanoyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols .

Scientific Research Applications

N-(3-methylbutanoyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-methylbutanoyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and sulfonyl-containing compounds, such as:

  • N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)butanamide .

Uniqueness

N-(3-methylbutanoyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H27N3O3S2

Molecular Weight

397.6 g/mol

IUPAC Name

3-methyl-N-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]carbamothioyl]butanamide

InChI

InChI=1S/C18H27N3O3S2/c1-13(2)12-17(22)20-18(25)19-15-4-6-16(7-5-15)26(23,24)21-10-8-14(3)9-11-21/h4-7,13-14H,8-12H2,1-3H3,(H2,19,20,22,25)

InChI Key

FYGCBVJPVMUFJA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)CC(C)C

Origin of Product

United States

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